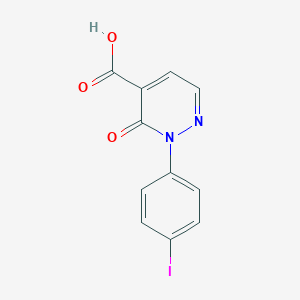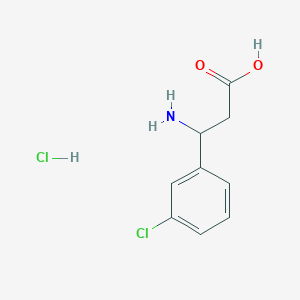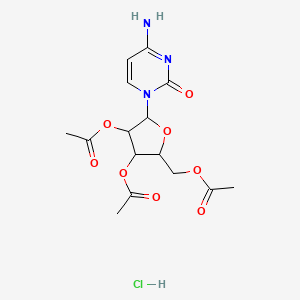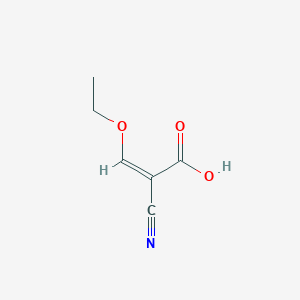![molecular formula C10H14Cl2N4 B13649842 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/no-structure.png)
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, making it a significant molecule in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethanamine side chain. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride: Similar structure but with a thiazole ring instead of a pyrazole ring.
2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules with potential biological activities .
Propriétés
Formule moléculaire |
C10H14Cl2N4 |
|---|---|
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
2-(3-pyridin-4-yl-1H-pyrazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-4-1-9-7-10(14-13-9)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2,(H,13,14);2*1H |
Clé InChI |
HBXUKJWDLZRGEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NNC(=C2)CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














